molecular formula C26H14F2O6 B12214219 13-[4-(Difluoromethoxy)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione

13-[4-(Difluoromethoxy)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione

Cat. No.: B12214219
M. Wt: 460.4 g/mol
InChI Key: GOCBXQKJTPPODC-UHFFFAOYSA-N
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Description

13-[4-(Difluoromethoxy)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[4-(Difluoromethoxy)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the difluoromethoxyphenyl precursor, followed by a series of cyclization reactions to form the pentacyclic structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

13-[4-(Difluoromethoxy)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

13-[4-(Difluoromethoxy)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of 13-[4-(Difluoromethoxy)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)phenylboronic acid: Shares the difluoromethoxyphenyl group but differs in overall structure and properties.

    4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but contains a trifluoromethoxy group instead of difluoromethoxy.

Uniqueness

13-[4-(Difluoromethoxy)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is unique due to its complex pentacyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C26H14F2O6

Molecular Weight

460.4 g/mol

IUPAC Name

13-[4-(difluoromethoxy)phenyl]-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione

InChI

InChI=1S/C26H14F2O6/c27-26(28)31-14-11-9-13(10-12-14)19-20-22(15-5-1-3-7-17(15)32-24(20)29)34-23-16-6-2-4-8-18(16)33-25(30)21(19)23/h1-12,19,26H

InChI Key

GOCBXQKJTPPODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C4=C(O3)C5=CC=CC=C5OC4=O)C6=CC=C(C=C6)OC(F)F)C(=O)O2

Origin of Product

United States

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